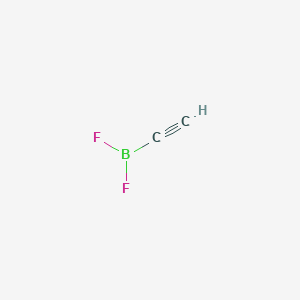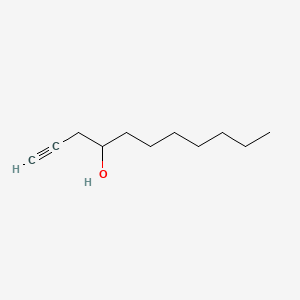
1-Undecyn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecyn-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of an undecyne chain. The compound’s molecular weight is approximately 168.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Undecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-undecyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-undecyne, which introduces the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Undecyn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used.
Major Products Formed:
Oxidation: Formation of 1-undecyn-4-one or 1-undecyn-4-al.
Reduction: Formation of 1-undecen-4-ol or 1-undecan-4-ol.
Substitution: Formation of 1-undecyn-4-chloride or 1-undecyn-4-bromide.
Aplicaciones Científicas De Investigación
1-Undecyn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mecanismo De Acción
The mechanism of action of 1-Undecyn-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
1-Decyn-4-ol: Similar structure but with one less carbon atom.
1-Dodecyn-4-ol: Similar structure but with one more carbon atom.
1-Undecyn-3-ol: Hydroxyl group attached to the third carbon instead of the fourth.
Uniqueness: 1-Undecyn-4-ol is unique due to its specific position of the hydroxyl group and the length of the carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
22127-86-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-1-yn-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h2,11-12H,3,5-10H2,1H3 |
Clave InChI |
IBEKWLNDNQDLQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


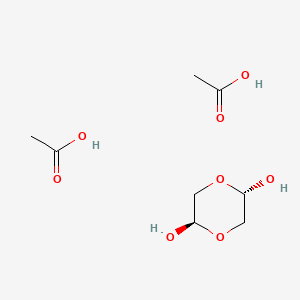


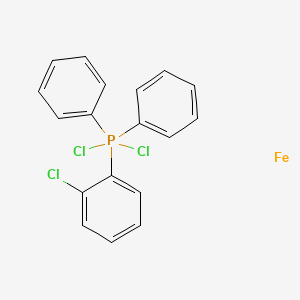


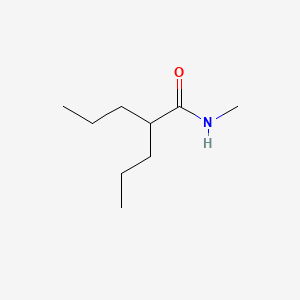
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

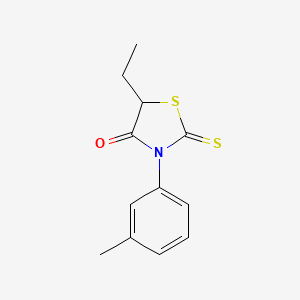

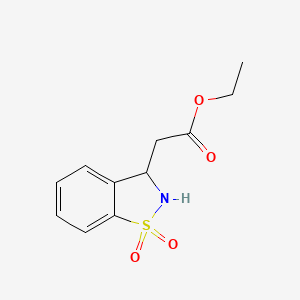
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
